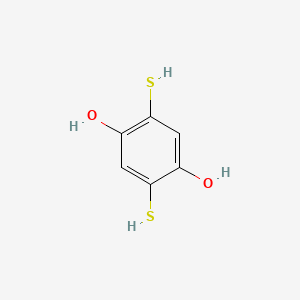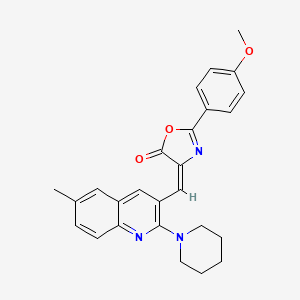
N-(2-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide, also known as Compound X, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
N-(2-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide X acts as a sodium channel blocker, inhibiting the activity of Nav1.7 by binding to a specific site on the channel. This results in a decrease in the influx of sodium ions into the cell, which can reduce the excitability of neurons and decrease pain signaling.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide X has been shown to have various biochemical and physiological effects, including the inhibition of pain signaling, reduction of inflammation, and modulation of neuronal excitability. It has also been shown to have potential applications in the treatment of epilepsy and other neurological disorders.
実験室実験の利点と制限
One advantage of using N-(2-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide X in lab experiments is its specificity for Nav1.7, which can reduce off-target effects. However, one limitation is its relatively low potency compared to other sodium channel blockers, which may require higher concentrations to achieve the desired effect.
将来の方向性
There are several potential future directions for the study of N-(2-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide X. One direction is the development of more potent analogs that can be used at lower concentrations. Another direction is the investigation of its potential applications in the treatment of other neurological disorders, such as migraine and neuropathic pain. Additionally, further research is needed to fully understand the mechanism of action of N-(2-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide X and its effects on neuronal signaling.
合成法
N-(2-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide X can be synthesized using a multi-step process involving the reaction of various starting materials. The first step involves the reaction of 2-fluorobenzonitrile with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base to yield 2-fluoro-4-methoxy-3-methylbenzenesulfonylbenzonitrile. This intermediate is then reacted with piperidine-4-carboxylic acid in the presence of a coupling agent to yield N-(2-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide X.
科学的研究の応用
N-(2-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide X has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain ion channels, such as the voltage-gated sodium channel Nav1.7, which is involved in pain signaling. This makes N-(2-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide X a potential candidate for the development of new pain medications.
特性
IUPAC Name |
dimethyl 5-[[3-(3-methoxyphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl]amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O7S/c1-32-17-6-4-5-13(10-17)19-12-35-24-25-11-18(21(29)27(19)24)20(28)26-16-8-14(22(30)33-2)7-15(9-16)23(31)34-3/h4-12H,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJWHOQLNXVYRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC3=NC=C(C(=O)N23)C(=O)NC4=CC(=CC(=C4)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl 5-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-amido]benzene-1,3-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

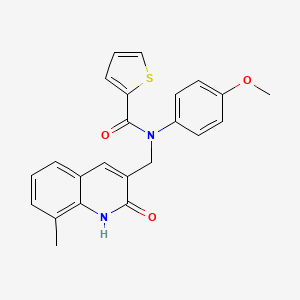
![N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7694781.png)

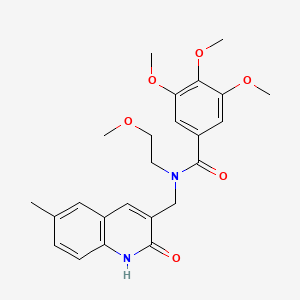

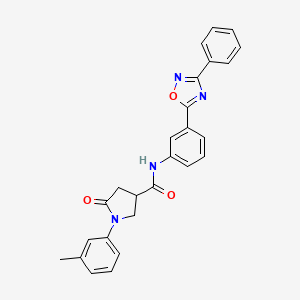
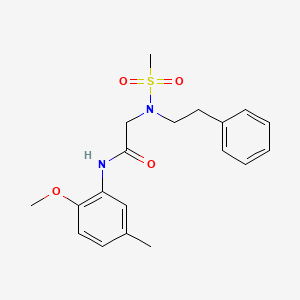
![2-{4-[(Z)-{[(3,4-dimethoxyphenyl)formamido]imino}methyl]phenoxy}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B7694816.png)

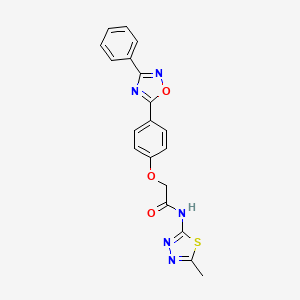

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7694863.png)
